(2-Chloroquinolin-7-yl)methanol
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Overview
Description
(2-Chloroquinolin-7-yl)methanol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloroquinolin-7-yl)methanol typically involves the reaction of 2-chloroquinoline with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the hydroxymethyl group to the quinoline ring .
Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be recycled and reused is also common in industrial settings to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: (2-Chloroquinolin-7-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Oxidation: 2-Chloroquinoline-7-carboxylic acid.
Reduction: 2-Hydroxyquinoline-7-ylmethanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Chloroquinolin-7-yl)methanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new antimalarial and anticancer drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Chloroquinolin-7-yl)methanol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial DNA by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase . In antimalarial applications, it may interfere with the parasite’s ability to detoxify heme, leading to the accumulation of toxic heme derivatives and parasite death .
Comparison with Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 2-Chloroquinoline-4-carboxylic acid
- 2-Chloroquinoline-6-methanol
Comparison: (2-Chloroquinolin-7-yl)methanol is unique due to the presence of the hydroxymethyl group at the seventh position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, while 2-Chloroquinoline-3-carbaldehyde is primarily used in the synthesis of heterocyclic compounds, this compound is more versatile in its applications across chemistry, biology, and medicine .
Properties
IUPAC Name |
(2-chloroquinolin-7-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-10-4-3-8-2-1-7(6-13)5-9(8)12-10/h1-5,13H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTCZEJPOPGONN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Cl)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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